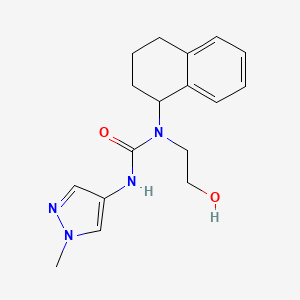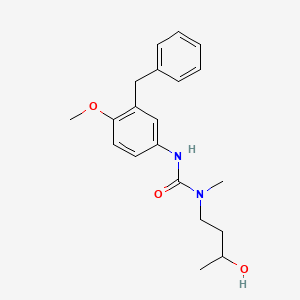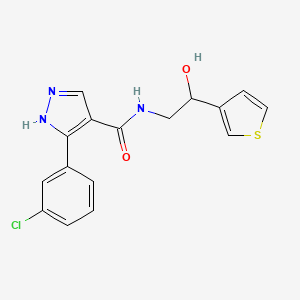![molecular formula C12H20N4O2 B6640876 (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as EHPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EHPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a number of fields.
Mecanismo De Acción
The mechanism of action of (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2, which are involved in inflammatory processes. This compound has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in cancer treatment or neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, there is potential for this compound to be used in combination with other compounds or therapies to enhance its effects.
Métodos De Síntesis
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 1-ethylpyrazole with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been studied for its potential applications in a number of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter release. In immunology, this compound has been shown to have immunomodulatory effects, including the ability to enhance the activity of natural killer cells and T cells.
Propiedades
IUPAC Name |
(1-ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-16-10-11(9-13-16)12(18)15-5-3-14(4-6-15)7-8-17/h9-10,17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZYGFVPCQRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)



![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)